Nickel silicide

描述

Nickel silicide is an intermetallic compound composed of nickel and silicon atoms. It is known for its significant role in microelectronics, particularly in the formation of junctions between nickel and silicon. This compound is valued for its chemical and thermal stability, as well as its low electrical resistivity, making it an essential material in various technological applications .

作用机制

Target of Action

Nickel silicide (Ni2Si) primarily targets the metal/semiconductor junction in microelectronic devices . It is used in both Schottky and ohmic contacts on n-type Si substrates . The compound plays a crucial role in modern electronic devices technology due to its low resistivity and high thermal stability .

Mode of Action

This compound interacts with its targets through a process known as silicidation, which involves the reaction between nickel and silicon . The X-ray diffraction measurements have shown the presence of Ni2Si and NiSi crystalline phases at low-temperature annealing, which are then converted to NiSi2 and NiSi when high temperatures are used . This interaction results in significant improvements in the microstructure changes and the electrical parameters of the devices .

Biochemical Pathways

The formation of this compound phases is influenced by the preparation conditions, principally the metal deposition method and the different post-metallization annealing treatments . The bounding dislocations of a this compound phase represent one of the keys to understand the changes in electrical properties .

Pharmacokinetics

The compound’s properties such as low resistivity, high thermal stability, and low silicon consumption are critical for its function and stability .

Result of Action

The result of this compound’s action is a significant reduction in the contact resistance, transfer length, and specific contact resistivity of the devices . In the case of Schottky diodes, an increase in the current with almost two orders of magnitude after a post-metallization annealing at a temperature of 900 °C has been observed .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of silicon. The formation of different this compound phases (Ni2Si, NiSi, and NiSi2) depends on the annealing temperature . Moreover, the presence of silicon is essential for the silicidation process .

准备方法

Nickel silicide can be synthesized through several methods:

Fusion or Solid-State Reaction: This involves the direct reaction between nickel and silicon at high temperatures.

Diffusion at Junctions: Nickel and silicon are brought into contact, and the compound forms at the interface through diffusion.

Ion Beam Mixing: This method uses ion beams to mix nickel and silicon at the atomic level, promoting the formation of this compound.

In industrial settings, rapid thermal annealing is commonly used. A nickel layer is deposited on a silicon substrate and then subjected to high temperatures to form this compound. The annealing temperature and duration can influence the specific phase of this compound formed, such as nickel disilicide or nickel monosilicide .

化学反应分析

Nickel silicide undergoes various chemical reactions, including:

Oxidation: At elevated temperatures, this compound can react with oxygen to form nickel oxide and silicon dioxide.

Reduction: this compound can be reduced back to its elemental components under specific conditions.

Substitution: This compound can participate in substitution reactions where silicon atoms are replaced by other elements.

Common reagents used in these reactions include chlorine gas for oxidation and hydrogen gas for reduction. The major products formed depend on the reaction conditions and the specific reagents used .

科学研究应用

Nickel silicide has a wide range of scientific research applications:

相似化合物的比较

Nickel silicide can be compared with other similar compounds, such as:

Nickel monosilicide (NiSi): Known for its low resistivity and stability, making it suitable for microelectronic applications.

Nickel disilicide (NiSi₂): Exhibits higher resistivity compared to nickel monosilicide but is still used in specific applications requiring its unique properties.

Nickel-rich silicides (e.g., Ni₃Si, Ni₃₁Si₁₂): These compounds have higher resistivity and are less commonly used in microelectronics.

This compound (Ni₂Si) is unique due to its balance of low resistivity, chemical stability, and thermal stability, making it a versatile material in various scientific and industrial applications.

属性

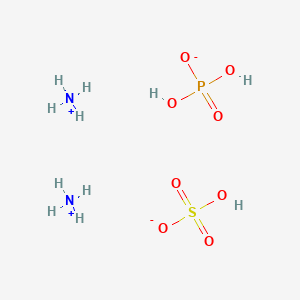

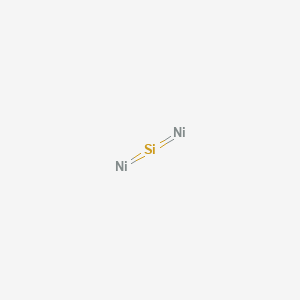

InChI |

InChI=1S/2Ni.Si | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFLMLWJRZAWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](=[Ni])=[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.472 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12059-14-2 | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012059142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel silicide (Ni2Si) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dinickel silicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does nickel silicide form?

A1: this compound forms through a reaction between nickel and silicon at elevated temperatures. This reaction can produce different phases of this compound, with nickel monosilicide (NiSi) and nickel disilicide (NiSi2) being the most relevant for technological applications. [, , ]

Q2: What factors influence the phase formation of this compound?

A2: Several factors influence the resulting phase, including:

- Annealing temperature: Lower temperatures favor Ni2Si formation, while higher temperatures promote NiSi and eventually NiSi2 formation. [, , ]

- Annealing time: Longer annealing times allow for more complete reactions and phase transformations. []

- Nickel thickness: The initial nickel thickness determines the amount of silicon consumed and influences the final silicide thickness and phase. [, ]

- Presence of dopants: Dopants in the silicon substrate, such as nitrogen or hydrogen, can impact the silicide formation temperature and resulting microstructure. [, ]

Q3: What is the difference between NiSi and NiSi2?

A3: While both are nickel silicides, they differ in their properties:

- Resistivity: NiSi exhibits lower resistivity than NiSi2, making it desirable for low-resistance contacts. [, , ]

- Thermal stability: NiSi2 is generally more thermally stable than NiSi, which tends to agglomerate at higher temperatures. [, , ]

- Crystal structure: NiSi and NiSi2 possess different crystal structures, influencing their growth behavior and properties. [, ]

Q4: What is the role of a diffusion barrier in this compound formation?

A4: A diffusion barrier, often a thin layer of titanium nitride (TiN), can be employed to prevent the uncontrolled reaction between nickel and silicon during silicide formation. This ensures a controlled silicide thickness and prevents the formation of high-resistivity phases. [, , ]

Q5: Why is this compound important for semiconductor devices?

A5: this compound finds extensive use in semiconductor devices due to its advantageous properties:

- Low resistivity: This enables low-resistance contacts for source, drain, and gate electrodes, improving device performance. [, , ]

- Compatibility with silicon technology: this compound can be integrated into existing silicon fabrication processes. [, ]

- Scalability: this compound formation can be controlled at the nanoscale, making it suitable for advanced transistors. [, , ]

Q6: What are the challenges associated with using this compound in nanoscale devices?

A6: Scaling down to the nanoscale introduces challenges:

- Agglomeration: NiSi is prone to agglomeration at high temperatures, leading to increased resistance and device failure. [, , , ]

- Silicon consumption: The reaction between nickel and silicon consumes silicon, which can be detrimental in thin-film devices. [, ]

- Stress generation: The formation of this compound can induce stress in the silicon substrate, potentially impacting device reliability. []

Q7: How can the thermal stability of this compound be improved?

A7: Several methods can enhance the thermal stability of this compound:

- Alloying with other metals: Adding elements like cobalt, platinum, or palladium can improve the thermal stability of NiSi. [, , ]

- Capping layers: Using capping layers like titanium nitride can suppress agglomeration during high-temperature processing. [, ]

- Optimizing annealing conditions: Carefully controlling the annealing temperature and time can minimize agglomeration. [, ]

Q8: How is this compound used in micromachining?

A8: this compound demonstrates excellent resistance to wet etching in potassium hydroxide (KOH). This property makes it suitable as a mask material for silicon bulk micromachining, enabling the fabrication of microstructures and compliant mechanisms. [, ]

Q9: Can this compound be used in other applications beyond microelectronics?

A9: Yes, research explores this compound for other applications:

- Solar cells: It can act as an interlayer in tandem solar cells, improving electrical connection and fill factor. [, ]

- Friction materials: Adding this compound to copper-based friction materials enhances their properties, reducing friction coefficient and wear rate. []

- Field emission devices: this compound nanowire arrays show potential as field emitters due to their low turn-on field and high field enhancement factor. []

Q10: How is computational chemistry used to study this compound?

A10: Computational methods, such as density functional theory (DFT), provide insights into:

- Electronic structure: Determining the electronic band structure and density of states of different this compound phases. []

- Phase stability: Predicting the stability of various phases as a function of temperature and pressure. []

- Interface properties: Investigating the atomic and electronic structure at the interface between this compound and silicon. [, ]

Q11: What characterization techniques are used to study this compound formation?

A11: Various techniques are employed for characterization:

- X-ray diffraction (XRD): Identifies the crystalline phases present in the formed silicide. [, , , ]

- Transmission electron microscopy (TEM): Provides high-resolution imaging of the silicide microstructure, including grain size and interface morphology. [, , , ]

- Scanning electron microscopy (SEM): Offers surface morphology and cross-sectional analysis of the silicide layers. [, , , ]

- Auger electron spectroscopy (AES): Determines the elemental composition and depth profile of the formed silicide. [, , ]

- Electrical measurements: Sheet resistance measurements assess the electrical properties of the silicide films. [, , , ]

Q12: What are the current research directions in the field of this compound?

A12: Ongoing research focuses on:

- Further improving thermal stability: Exploring new alloying elements and processing techniques to enhance the stability of NiSi for advanced nodes. [, , ]

- Understanding nanoscale effects: Investigating the influence of nanoscale dimensions on silicide formation and properties. [, , ]

- Exploring alternative applications: Expanding the use of this compound beyond microelectronics, such as in energy and sensing applications. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)